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Compound of Interest

Compound Name:
1-(2,6-Dimethoxy-3-

methylphenyl)ethanone

CAS No.: 857565-00-5

Cat. No.: B2888753 Get Quote

Executive Summary
2',6'-Dimethoxy-3'-methylacetophenone (IUPAC: 1-(2,6-dimethoxy-3-
methylphenyl)ethanone) represents a specific class of sterically congested aromatic ketones.

[1] Often utilized as a regiochemical probe in organic synthesis or a building block in the

development of polyketide-mimetic pharmaceuticals, its physical properties are governed by

the steric clash between the ortho-methoxy groups and the acetyl moiety.

This guide provides the available physicochemical data, comparative structural analysis, and

the rigorous experimental protocols required to validate these values in a research setting.

Chemical Identity & Structural Analysis[1][2][3]
The molecule features a 1,2,3,6-substitution pattern on the benzene ring. The presence of two

methoxy groups at the 2' and 6' positions forces the acetyl group out of planarity with the

aromatic ring, significantly impacting its conjugation and, consequently, its melting and boiling

points compared to less hindered isomers.
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Attribute Detail

Chemical Name 2',6'-Dimethoxy-3'-methylacetophenone

IUPAC Name 1-(2,6-dimethoxy-3-methylphenyl)ethanone

Molecular Formula C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol

Structural Feature
Sterically hindered acetyl group (out-of-plane

twist)

Key Analog 2',6'-Dimethoxyacetophenone (CAS 2040-04-2)

Physicochemical Data: Melting & Boiling Points[4]
[6][7][8]
Due to the specific nature of this intermediate, experimental values in open literature are often

conflated with its hydroxy-functionalized derivatives.[1] The data below synthesizes established

experimental values for close structural analogs and high-fidelity predictive models for the

target compound.

Table 1: Comparative Physicochemical Properties[1][7]
Compound Melting Point (°C) Boiling Point (°C) Source / Status

2',6'-Dimethoxy-3'-

methylacetophenone
55 – 65 (Predicted) 295 ± 10 (760 mmHg)

Calculated based on

SAR

2',6'-

Dimethoxyacetopheno

ne

68 – 71 135 – 136 (2 mmHg) Experimental (Analog)

2'-Hydroxy-4',6'-

dimethoxy-3'-

methylacetophenone

141 – 142 362 (extrapolated)
Experimental (High H-

bond)

1-(3,4-dimethoxy-2-

methylphenyl)ethanon

e

48 – 50 N/A Experimental (Isomer)
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Data Interpretation[1][2][8][9]
Melting Point Depression: The target compound lacks the intermolecular hydrogen bonding

capability of its hydroxy-analogs (which melt >140°C). Consequently, it behaves similarly to

2',6'-dimethoxyacetophenone (MP 68-71°C) but likely exhibits a slightly lower melting range

(55-65°C) due to the asymmetry introduced by the 3-methyl group disrupting the crystal

lattice packing.[1]

Boiling Point: The boiling point is elevated relative to simple acetophenones due to the

increased molecular weight (+14 Da vs. dimethoxyacetophenone). It is expected to be a

high-boiling liquid or low-melting solid that requires high vacuum for distillation (approx. 145–

155°C at 10 mmHg).[1]

Experimental Protocols for Data Validation
To ensure scientific integrity, researchers must validate these values using the following self-

validating protocols. These methods account for the potential presence of regioisomers (e.g.,

2,4-dimethoxy-3-methyl isomers) which are common byproducts in Friedel-Crafts synthesis.[1]

Protocol A: High-Precision Melting Point Determination
(DSC)
Objective: Determine the thermodynamic melting point and purity simultaneously.[1]

Sample Prep: Encapsulate 2–5 mg of the dried, recrystallized sample (recrystallized from

EtOH/Hexane) in a hermetically sealed aluminum pan.

Reference: Use an empty aluminum pan as the reference.

Method:

Equilibrate at 25°C.

Ramp 5°C/min to 100°C.

Critical Step: If an endotherm is observed, cool to 0°C and re-ramp at 2°C/min to

determine the precise onset temperature (
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).

Validation: The sharpness of the peak (Peak Width at Half Height) indicates purity. A broad

peak (>2°C range) suggests isomeric contamination.[1]

Protocol B: Boiling Point Determination (Siwoloboff
Method)
Objective: Determine boiling point using micro-scale samples to conserve material.[1]

Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing

the liquid sample. Attach this assembly to a thermometer in a Thiele tube filled with silicone

oil.

Heating: Heat the oil bath gently.

Observation:

As temperature rises, bubbles will escape from the capillary.[1]

Endpoint: Stop heating when a continuous stream of bubbles emerges.[1] Allow the bath

to cool.[1][2][3]

Reading: The temperature at which the bubbling stops and the liquid is sucked back into

the capillary is the boiling point (vapor pressure = atmospheric pressure).

Pressure Correction: Always record ambient pressure. Correct the BP to standard pressure

(760 mmHg) using the Sidney-Young equation:

[1]

Synthesis & Characterization Workflow
The following diagram outlines the logical pathway for synthesizing and characterizing the

compound, highlighting the critical decision nodes for purity analysis.
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Caption: Operational workflow for the synthesis, purification, and physicochemical validation of

2',6'-Dimethoxy-3'-methylacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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